4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate
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Overview
Description
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C16H33N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate typically involves the reaction of lauric acid with ethylenediamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a catalyst such as erbium triflate and an oxidant like tert-butylhydroperoxide (TBHP) to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms .
Scientific Research Applications
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory effects.
1H-Imidazole, 4,5-dihydro-2-methyl-: Used in the synthesis of pharmaceuticals.
1H-Imidazole, 4,5-dihydro-2-undecyl-: Similar in structure but lacks the ethylamine and acetate groups.
Uniqueness
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its specific structural features, including the ethylamine and acetate groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
94023-49-1 |
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Molecular Formula |
C16H33N3.C2H4O2 C18H37N3O2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C16H33N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-18-13-15-19(16)14-12-17;1-2(3)4/h2-15,17H2,1H3;1H3,(H,3,4) |
InChI Key |
GBLMKSIIPMFNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Origin of Product |
United States |
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